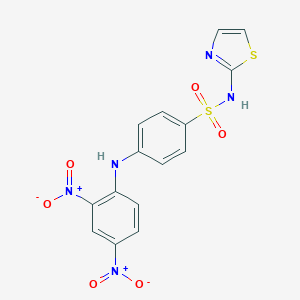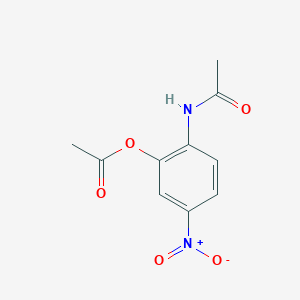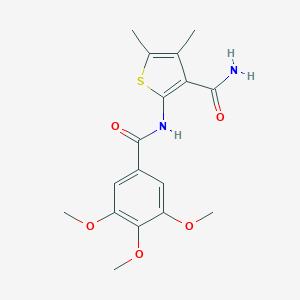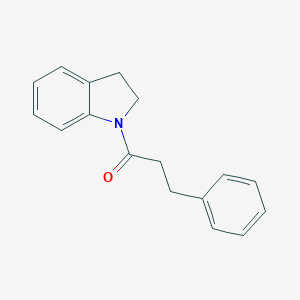
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide, also known as DNPTB, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields, including medicine, biochemistry, and biotechnology.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The compound '4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide' can be synthesized using a two-step reaction process. The first step involves the synthesis of 2-amino-4-nitrophenol from 2,4-dinitrophenol, which is then reacted with thiazole-2-amine in the second step to form the final product.
Starting Materials
2,4-dinitrophenol, thiazole-2-amine, sulfanilic acid, sodium nitrite, sodium hydroxide, hydrochloric acid
Reaction
Step 1: Synthesis of 2-amino-4-nitrophenol, a. Dissolve 2,4-dinitrophenol (1.0 g) in sodium hydroxide solution (10 mL, 10%) and cool the solution to 0°C., b. Add sodium nitrite (0.5 g) in small portions with stirring and maintain the temperature at 0°C for 10 minutes., c. Add sulfanilic acid (1.2 g) in small portions with stirring and maintain the temperature at 0°C for 30 minutes., d. Filter the resulting product and wash it with cold water. Dry the product in air to obtain 2-amino-4-nitrophenol (1.5 g) as a yellow powder., Step 2: Synthesis of 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide, a. Dissolve thiazole-2-amine (1.0 g) in hydrochloric acid (10 mL, 10%) and cool the solution to 0°C., b. Add 2-amino-4-nitrophenol (1.5 g) in small portions with stirring and maintain the temperature at 0°C for 30 minutes., c. Add sodium hydroxide solution (10 mL, 10%) to the reaction mixture and stir for 15 minutes., d. Add sulfanilic acid (1.2 g) in small portions with stirring and maintain the temperature at 0°C for 30 minutes., e. Filter the resulting product and wash it with cold water. Dry the product in air to obtain the final product (2.5 g) as a yellow powder.
Wirkmechanismus
The mechanism of action of 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is based on its ability to bind to specific targets in biological systems. As a fluorescent probe, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide binds to cysteine and glutathione through a reaction that involves the formation of a thioether bond. As a selective inhibitor of CA IX, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide binds to the active site of the enzyme and blocks its activity. As an antimicrobial agent, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide disrupts the cell membrane of bacteria and fungi, leading to cell death.
Biochemische Und Physiologische Effekte
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects depending on its target. As a fluorescent probe, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has been used to monitor changes in the levels of cysteine and glutathione in biological samples. As a selective inhibitor of CA IX, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells. As an antimicrobial agent, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has been shown to have broad-spectrum activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is also a fluorescent probe that can be easily detected and quantified using standard methods. However, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide in scientific research. One potential application is in the development of new cancer therapies that target CA IX. 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide could also be used in the development of new antimicrobial agents that target bacterial and fungal cell membranes. Additionally, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide could be used as a tool for studying the role of cysteine and glutathione in biological systems.
Conclusion:
In conclusion, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a sulfonamide derivative that has potential applications in various fields of scientific research. Its synthesis method is simple and scalable, and it has been extensively studied for its potential applications as a fluorescent probe, selective inhibitor, and antimicrobial agent. 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide in scientific research, including the development of new cancer therapies and antimicrobial agents.
Wissenschaftliche Forschungsanwendungen
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of cysteine and glutathione in biological samples. 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has also been used as a selective inhibitor of carbonic anhydrase IX (CA IX), a tumor-associated enzyme that is overexpressed in various cancers. Additionally, 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide has been studied as a potential antimicrobial agent against various bacteria and fungi.
Eigenschaften
IUPAC Name |
4-(2,4-dinitroanilino)-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O6S2/c21-19(22)11-3-6-13(14(9-11)20(23)24)17-10-1-4-12(5-2-10)28(25,26)18-15-16-7-8-27-15/h1-9,17H,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIRSKPSNAEMDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-[3-[(3-chlorophenyl)carbamoyl]phenyl]benzamide](/img/structure/B463944.png)
![N-[4-(cyclopropanecarbonylamino)phenyl]cyclopropanecarboxamide](/img/structure/B463974.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B463977.png)
![1,3-Diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B463978.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B463982.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide](/img/structure/B463988.png)


![N-[4-(1-azepanylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B464040.png)

![methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B464043.png)
